1-(Bromomethyl)-1-(2-ethoxyethoxy)cyclopentane
描述
1-(Bromomethyl)-1-(2-ethoxyethoxy)cyclopentane is a brominated cyclopentane derivative featuring a bromomethyl group and a 2-ethoxyethoxy substituent at the 1-position of the cyclopentane ring. The molecular formula is inferred as C₁₀H₁₉BrO₂, with a molecular weight of 251.16 g/mol (calculated based on substituent additions to the cyclopentane core). The 2-ethoxyethoxy group introduces polarity and ether functionality, enhancing solubility in organic solvents compared to simpler alkyl-substituted derivatives. The bromomethyl group serves as a reactive site for nucleophilic substitution, making the compound a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals .
属性
分子式 |
C10H19BrO2 |
|---|---|
分子量 |
251.16 g/mol |
IUPAC 名称 |
1-(bromomethyl)-1-(2-ethoxyethoxy)cyclopentane |
InChI |
InChI=1S/C10H19BrO2/c1-2-12-7-8-13-10(9-11)5-3-4-6-10/h2-9H2,1H3 |
InChI 键 |
GFUIDMKOLZFERX-UHFFFAOYSA-N |
规范 SMILES |
CCOCCOC1(CCCC1)CBr |
产品来源 |
United States |
相似化合物的比较
Substituent Effects
- Ether Groups (2-Ethoxyethoxy vs. Ethoxy): The 2-ethoxyethoxy group in the target compound increases polarity and hydrogen-bonding capacity compared to the shorter ethoxy group in 1-(bromomethyl)-1-ethoxycyclopentane. This enhances solubility in polar aprotic solvents like DMF or DMSO, which is advantageous in reactions requiring homogeneous conditions .
- Trifluoromethyl (CF₃) vs. Ether: The CF₃ group in 1-(bromomethyl)-1-(trifluoromethyl)cyclopentane is strongly electron-withdrawing, lowering the electron density at the bromomethyl site and accelerating nucleophilic substitution reactions. In contrast, the 2-ethoxyethoxy group is electron-donating, which may slow such reactions but improve stability .
- Alkyl vs. Bulky Alkoxy: The methyl group in 1-(bromomethyl)-1-methylcyclopentane offers minimal steric hindrance, favoring reactions at the bromomethyl site. Conversely, the bulky 4-methylpentan-2-yloxy group in 1-(bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclopentane impedes nucleophilic attack, reducing reactivity .
Physicochemical Property Trends
- Boiling Points: The trifluoromethyl derivative exhibits a higher boiling point (167°C) than the target compound (~180–190°C estimated), likely due to increased molecular weight and fluorine’s polarizability. Ether-containing compounds generally have lower boiling points than fluorinated analogs but higher than alkyl-substituted ones .
- Density: Fluorinated compounds (e.g., CF₃ derivative, density 1.5 g/cm³) are denser than ether- or alkyl-substituted analogs due to fluorine’s high atomic mass .
Research Findings
- Reactivity in Nucleophilic Substitution: Bromomethyl cyclopentanes react with amines, thiols, and azides under mild conditions. For instance, 1-(bromomethyl)-1-methylcyclopentane reacts with morpholine to yield N-substituted derivatives, a strategy employed in bioactive compound synthesis .
准备方法
Key Steps
- Stage 1: Conversion of cyclohexanol to cyclohexene by dehydration at elevated temperatures (around 250°C) over a silicon dioxide catalyst, achieving yields up to 97.5%.
- Stage 2: Isomerization of cyclohexene to 1-methylcyclopentene at 400°C in the gas phase over silicon dioxide catalyst with a yield of approximately 60.3%.
- Stage 3: Acid-catalyzed addition of the desired alkanol (e.g., 2-ethoxyethanol) to the double bond of 1-methylcyclopentene in the liquid phase, using ion exchange resins such as Amberlyst as catalysts at controlled temperatures (~85°C). This step yields 1-methyl-1-(2-ethoxyethoxy)cyclopentane derivatives.
Reaction Conditions and Catalysts
- Ion exchange resins (Amberlyst type) provide acidic sites for the addition reaction.
- Reaction temperature is maintained to allow reflux of starting materials and condensation of the product.
- Nitrogen is used as a carrier gas to maintain an inert atmosphere.
- Reaction times vary but are optimized to maximize conversion and minimize by-products.
Purification
- The product mixture is subjected to fractional distillation under reduced pressure (1 bar to 100 mbar) to separate the desired high-boiling alkoxycyclopentane from unreacted starting materials and by-products.
- Gas chromatography (GC) is employed to analyze the composition and calculate yields.
| Parameter | Details |
|---|---|
| Catalyst | Amberlyst ion exchange resin |
| Temperature | ~85°C |
| Pressure | Atmospheric to reduced pressure |
| Reaction time | Variable, optimized for yield |
| Purification | Fractional distillation, GC analysis |
Introduction of the Bromomethyl Group
The bromomethyl substituent at the 1-position is typically introduced by bromination of a methyl group or via substitution reactions on a suitable precursor.
Bromination Approach
- Starting from 1-(2-ethoxyethoxy)methylcyclopentane, selective bromination at the methyl position can be achieved using reagents such as N-bromosuccinimide (NBS) under radical conditions.
- Reaction is often carried out in an inert solvent (e.g., carbon tetrachloride or dichloromethane) with light or radical initiators to promote selective bromination.
- Careful control of temperature and reaction time is critical to avoid overbromination or side reactions.
Alternative Substitution Route
- A precursor bearing a leaving group (e.g., tosylate or mesylate) at the methyl position can be treated with a bromide salt (e.g., sodium bromide) under nucleophilic substitution conditions to yield the bromomethyl derivative.
- This method offers milder conditions and potentially higher selectivity.
Proposed Synthetic Route Summary
| Step | Reaction Type | Starting Material | Reagents/Catalysts | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Dehydration | Cyclohexanol | Silicon dioxide catalyst | 250°C | Cyclohexene | ~97.5 |
| 2 | Isomerization | Cyclohexene | Silicon dioxide catalyst | 400°C (gas phase) | 1-Methylcyclopentene | ~60.3 |
| 3 | Acid-catalyzed addition | 1-Methylcyclopentene + 2-ethoxyethanol | Amberlyst ion exchange resin | ~85°C reflux | 1-Methyl-1-(2-ethoxyethoxy)cyclopentane | Variable (optim.) |
| 4 | Bromination or Substitution | 1-Methyl-1-(2-ethoxyethoxy)cyclopentane | NBS or bromide salt + initiator | Radical conditions or SN2 | 1-(Bromomethyl)-1-(2-ethoxyethoxy)cyclopentane | Variable, optimized |
Analytical and Purification Techniques
- Gas Chromatography (GC): Used extensively to monitor reaction progress, analyze product mixtures, and calculate yields.
- Fractional Distillation: Employed to separate the target compound from unreacted materials and by-products based on boiling points.
- Activated Carbon Decolorization and Crystallization: Applied in some purification steps to remove colored impurities and isolate pure crystalline product.
- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): Used for structural confirmation of intermediates and final product.
常见问题
Q. What are the key synthetic routes for preparing 1-(Bromomethyl)-1-(2-ethoxyethoxy)cyclopentane, and how can reaction conditions be optimized?
The synthesis typically involves two primary steps: (1) functionalization of the cyclopentane ring with the 2-ethoxyethoxy group and (2) bromination of the methyl group.
- Ether Formation : The 2-ethoxyethoxy group can be introduced via nucleophilic substitution using cyclopentanol and 2-ethoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Bromination : Bromination of the methyl group may employ N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in CCl₄, though alternative methods like HBr/AcOH under reflux have been reported for similar compounds .
Optimization Tips : - Use anhydrous solvents to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to isolate intermediates .
- Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .
Q. What analytical techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the bromomethyl proton appears as a triplet (~δ 3.4–3.6 ppm) .
- Liquid Chromatography-Mass Spectrometry (LCMS) : Validates molecular weight (e.g., [M+H⁺] peak at m/z 265) and purity .
- Infrared Spectroscopy (IR) : Detects ether (C-O-C stretch, ~1100 cm⁻¹) and C-Br (~500–600 cm⁻¹) bonds .
Q. How does the 2-ethoxyethoxy group influence solubility and reactivity?
The 2-ethoxyethoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its oxygen-rich structure. This improves miscibility in cross-coupling reactions but may sterically hinder nucleophilic attacks at the bromomethyl site .
Advanced Research Questions
Q. What mechanistic insights explain competing elimination vs. substitution pathways in reactions involving this compound?
The bulky 2-ethoxyethoxy group favors elimination (E2) over substitution (SN2) due to steric hindrance. For example:
- Base-Mediated Reactions : Strong bases like KOtBu in THF promote β-hydrogen elimination, forming cyclopentene derivatives .
- Nucleophilic Substitution : Polar solvents (e.g., DMF) and softer nucleophiles (e.g., NaN₃) favor SN2, yielding azide derivatives .
Key Factors :
| Factor | Elimination (E2) | Substitution (SN2) |
|---|---|---|
| Solvent | Non-polar (e.g., THF) | Polar aprotic (e.g., DMF) |
| Base Strength | Strong (e.g., KOtBu) | Moderate (e.g., K₂CO₃) |
| Temperature | High (>80°C) | Moderate (40–60°C) |
Q. How can computational modeling predict stereochemical outcomes in derivatives of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For example:
Q. What strategies resolve contradictions in reported reaction yields for this compound?
Discrepancies in yields (e.g., 5% vs. 88% in similar conditions ) arise from:
Q. How does this compound compare to analogs in medicinal chemistry applications?
Q. Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
